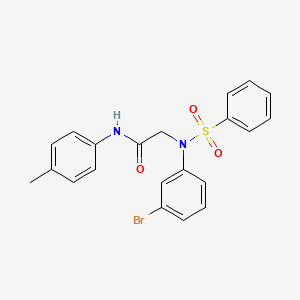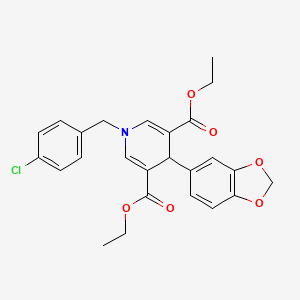
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-564929, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have a wide range of pharmacological effects. In
Wirkmechanismus
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine in the synaptic cleft, which has been shown to have a wide range of pharmacological effects.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of glycine in the synaptic cleft, which has been associated with antidepressant, anxiolytic, and analgesic effects. It has also been shown to have potential applications in the treatment of schizophrenia and cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of glycine in the central nervous system. It has also been extensively studied, which means that there is a large body of literature available on its pharmacological effects.
However, there are also some limitations to using N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has been shown to have potential off-target effects, which means that it may not be as selective as other GlyT1 inhibitors. It also has a relatively short half-life, which means that it may not be suitable for long-term studies.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential applications of GlyT1 inhibitors in the treatment of cognitive disorders. Another area of interest is the development of more selective GlyT1 inhibitors with longer half-lives. Additionally, there is a need for further studies to elucidate the mechanisms underlying the pharmacological effects of N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Synthesemethoden
The synthesis of N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been described in detail in the literature. The compound can be synthesized by reacting 3-bromoaniline, 4-methylphenylboronic acid, and phenylsulfonyl chloride with N-(tert-butoxycarbonyl)glycine in the presence of a palladium catalyst. The resulting product is then deprotected to yield N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-bromophenyl)-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including antidepressant, anxiolytic, and analgesic effects. It has also been shown to have potential applications in the treatment of schizophrenia and cognitive disorders.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-16-10-12-18(13-11-16)23-21(25)15-24(19-7-5-6-17(22)14-19)28(26,27)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDBBSVUAESJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-amino-1,3-thiazol-4-yl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide trifluoroacetate](/img/structure/B6039782.png)
![4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6039788.png)
![6-acetyl-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6039790.png)
![N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6039796.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B6039815.png)

![N-(3-fluorobenzyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6039823.png)
![(3R*,4R*)-1-[(6-fluoro-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6039832.png)
![N-(3-acetylphenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6039833.png)
![2-methyl-N-[6-oxo-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide](/img/structure/B6039841.png)
![3-(1-azocanylmethyl)-2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B6039850.png)

![1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B6039879.png)
![1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B6039880.png)